N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this include a reduction in inflammation and associated symptoms .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and associated symptoms .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory activity . They are known to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . This suggests that N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may interact with COX enzymes and other related biomolecules.
Cellular Effects
Given its potential anti-inflammatory properties, it may influence cell function by modulating inflammatory responses
Molecular Mechanism
Based on its structural similarity to other benzothiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c26-19(14-5-6-15-17(11-14)24-28-23-15)21-12-13-7-9-25(10-8-13)20-22-16-3-1-2-4-18(16)27-20/h1-6,11,13H,7-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRURCOIZXLPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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